tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)7-4-6-8(12)13-5-14-9(6)15-7/h4-5H,1-3H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHEPNYPFJCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N=CN=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the tert-butyl ester and imino groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. Catalysts and automated systems can be employed to streamline the synthesis process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science and catalysis .
Mechanism of Action
The mechanism of action of tert-Butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the pyrrolo[2,3-d]pyrimidine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogenated derivatives (e.g., 5-bromo, 4-chloro) are reactive intermediates for further functionalization .
- The 4-imino group in the target compound may confer unique hydrogen-bonding capabilities, influencing target binding .
Physicochemical Properties
- Solubility : The tert-butyl ester in the target compound likely reduces water solubility compared to hydroxylated analogs (e.g., tert-butyl 4-hydroxy-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, MW 251.28) .
- Stability: Storage under inert atmospheres (e.g., 2–8°C in dark) is recommended for amino-substituted analogs, suggesting sensitivity to oxidation or hydrolysis .
Biological Activity
Tert-butyl 4-imino-1h,4h,7h-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and pharmacokinetic profiles.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolo[2,3-d]pyrimidine derivatives, particularly against bacterial strains exhibiting resistance to conventional antibiotics. The compound has been evaluated for its efficacy against various pathogens.
Key Findings
- Activity Against Xanthomonas oryzae : One notable study demonstrated that a derivative of this compound showed an effective minimum inhibitory concentration (MIC) of 4.65 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo), surpassing the effectiveness of established bactericides like bismerthiazol (48.67 µg/mL) and thiodiazole copper (98.57 µg/mL) .
- Mechanism of Action : The mechanism involves inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein, crucial for bacterial cell division. The compound was shown to inhibit GTPase activity of FtsZ with an IC50 value of 235.0 μM .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: Structure-Activity Relationships
| Compound | Substituent | EC50 (µg/mL) | Target |
|---|---|---|---|
| B6 | None | 4.65 | Xoo |
| B1 | Cl | 48.67 | Xoo |
| B2 | Cu | 98.57 | Xoo |
This table illustrates how varying substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly alter antibacterial potency.
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis.
Key Pharmacokinetic Parameters
- Absorption : The compound shows favorable absorption characteristics.
- Distribution : Predicted to have good tissue distribution based on molecular weight and lipophilicity.
- Metabolism : Likely undergoes metabolic processes typical for pyrimidine derivatives.
- Excretion : Expected to be excreted primarily via renal pathways.
- Toxicity : Exhibits low toxicity levels in preliminary studies .
Case Studies
Several case studies have explored the application of this compound in agricultural settings due to its antibacterial properties against plant pathogens.
Case Study 1: Efficacy in Rice Cultivation
In field trials conducted in rice paddies affected by Xanthomonas oryzae, the application of the compound resulted in a significant reduction in disease incidence compared to untreated controls. This underscores its potential as a novel bactericide in sustainable agriculture .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing tert-butyl 4-imino-pyrrolopyrimidine-6-carboxylate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly, starting with functionalized pyrrolopyrimidine precursors. Key steps include:
- Acylation/Deprotection: Use of tert-butyl protecting groups (e.g., Boc) to stabilize reactive intermediates. For example, NaH/(Boc)₂O in DMF under nitrogen achieves efficient protection .
- Cyclization: Microwave-assisted or reflux conditions (e.g., in acetonitrile at 80°C for 6 hours) improve yield and reduce side products.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or preparative TLC ensures high purity (>95%) .
Q. Q2: How can structural characterization (NMR, HRMS) resolve ambiguities in the tautomeric forms of 4-imino-pyrrolopyrimidine derivatives?
Methodological Answer:
- ¹H/¹³C NMR: The imino (NH) proton appears as a broad singlet (~δ 10–12 ppm). Aromatic protons in the pyrrolopyrimidine core show splitting patterns indicative of substituent positions (e.g., δ 7.5–8.5 ppm for pyrimidine protons) .
- HRMS: Exact mass analysis confirms molecular formula (e.g., C₁₄H₁₈N₄O₂ requires m/z 290.1380). Deviations >5 ppm suggest impurities or tautomeric shifts .
Key Observation:
In DMSO-d₆, keto-enol tautomerism is suppressed, stabilizing the imino form. Contrast with CDCl₃, where tautomerism may lead to overlapping signals .
Advanced Research Questions
Q. Q3: What computational methods predict the reactivity of 4-imino-pyrrolopyrimidine derivatives in nucleophilic substitution or cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies (e.g., B3LYP/6-31G* basis set). For example, predict regioselectivity in Suzuki-Miyaura couplings at the C-2 vs. C-5 positions .
- Reaction Path Search: ICReDD’s quantum chemical workflows identify low-energy pathways for functionalization, reducing trial-and-error experimentation .
Q. Q4: How do structural modifications (e.g., substituents on the pyrrole ring) influence bioactivity, and how can SAR studies be designed to validate hypotheses?
Methodological Answer:
- SAR Workflow:
- Library Design: Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at C-5 and C-2.
- Biological Assays: Test against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization or enzymatic assays.
- Data Analysis: Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with IC₅₀ values .
Case Study:
Ethyl 4-chloro-pyrrolo[3,2-d]pyrimidine-6-carboxylate derivatives show 10-fold higher kinase inhibition (IC₅₀ = 0.5 μM) compared to methyl analogs (IC₅₀ = 5.2 μM) due to enhanced lipophilicity .
Q. Q5: What strategies reconcile contradictory data on the compound’s solubility and stability in different solvent systems?
Methodological Answer:
- Solubility Profiling: Use shake-flask method (USP) in buffers (pH 1–10) and solvents (DMSO, EtOH). For example, solubility in DMSO is >50 mg/mL but <1 mg/mL in water .
- Stability Studies: HPLC-UV monitoring under stress conditions (40°C/75% RH, 1 week) reveals degradation via hydrolysis of the imino group. Lyophilization or storage at -20°C in amber vials improves stability .
Critical Finding:
Contradictions arise from solvent polarity and pH. For instance, aqueous solubility increases at pH <3 (protonation of imino group) but decreases stability .
Data Contradiction Analysis
Q. Q6: How can researchers address discrepancies in reported biological activities of structurally similar analogs?
Methodological Answer:
- Meta-Analysis: Cross-reference bioassay protocols (e.g., cell lines, incubation times). For example, activity against MCF-7 cells varies with incubation time (24h vs. 48h) .
- Structural Validation: Confirm stereochemistry and purity (≥95%) via X-ray crystallography or chiral HPLC. Impurities <5% can skew IC₅₀ values by 2–3 orders of magnitude .
Example:
A 2021 patent reports IC₅₀ = 0.1 μM for a spirocyclic analog, while independent studies note IC₅₀ = 1.2 μM. The discrepancy arises from differences in assay temperature (25°C vs. 37°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
